ピリジン-2,4-ジカルボン酸ジエチル

概要

説明

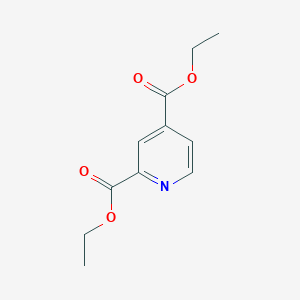

2,4-ピリジンジカルボン酸ジエチルは、分子式 C11H13NO4 の化学化合物です。 それは、プロリル4-ヒドロキシラーゼを標的とする強力なプロインヒビターとして知られており、生物系におけるプロリル水酸化およびプロコラーゲンの処理を阻害します 。この化合物は、その独特の化学的性質と生物学的活性のために、科学研究で広く使用されています。

科学的研究の応用

Enzyme Inhibition

HIF Prolyl Hydroxylase Inhibition

DPDC is recognized as a competitive inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF PHD), which plays a crucial role in cellular response to oxygen levels. By inhibiting HIF PHD, DPDC prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation under normoxic conditions. This mechanism is vital for enhancing the expression of genes involved in angiogenesis and erythropoiesis, making DPDC a candidate for therapeutic applications in ischemic diseases and cancer treatment .

Selectivity for JMJD5 and Other Oxygenases

Recent studies have highlighted that derivatives of DPDC can selectively inhibit various 2-oxoglutarate-dependent dioxygenases (2OG oxygenases), including JMJD5. These inhibitors have shown promise in modulating epigenetic processes and could be instrumental in developing treatments for diseases associated with dysregulated gene expression .

Hair Growth Stimulation

Combination with Resveratrol

A notable application of DPDC is its combination with resveratrol to enhance hair growth. Research indicates that this combination stabilizes HIF-1α protein, promoting the expression of target genes associated with hair follicle development. A clinical study demonstrated that a topical formulation containing 5% DPDC and 0.25% resveratrol significantly increased hair density in women after 1.5 months of treatment . This synergy not only supports hair growth but also protects hair follicles from oxidative stress.

Polymer Synthesis

Enzymatic Synthesis of Polyesters

DPDC has been utilized as a precursor for the enzymatic synthesis of lignin-derived polyesters. These polymers exhibit favorable properties for various applications, including biodegradable materials and drug delivery systems. The ability to tailor the molecular weight and functional properties through the polymerization process opens new avenues for using DPDC in material science .

Summary Table of Applications

作用機序

2,4-ピリジンジカルボン酸ジエチルは、コラーゲン中のプロリン残基の水酸化に関与する酵素であるプロリル4-ヒドロキシラーゼを阻害することによってその効果を発揮します。この阻害は、プロコラーゲンの通常の処理を妨げ、コラーゲン合成の減少につながります。 この化合物は、酵素の活性部位を標的にし、水酸化反応を阻止し、それによって低酸素誘導因子の活性を調節します 。

類似の化合物:

- 2,4-ピリジンジカルボン酸ジメチル

- 2,4-ピリジンジカルボン酸

- 2,6-ピリジンジカルボン酸ジエチル

比較: 2,4-ピリジンジカルボン酸ジエチルは、プロリルヒドロキシラーゼに対する特異的な阻害作用のためにユニークです。2,4-ピリジンジカルボン酸ジメチルや 2,4-ピリジンジカルボン酸などの類似の化合物は、構造的に類似していますが、同じレベルの生物活性は示しません。 一方、2,6-ピリジンジカルボン酸ジエチルは、置換パターンが異なるため、化学反応性と用途が異なります 。

生化学分析

Biochemical Properties

Diethyl Pyridine-2,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as prolyl 4-hydroxylase, a key enzyme involved in the hydroxylation of proline residues in collagen . The nature of these interactions involves the inhibition of the enzyme, thereby affecting the hydroxylation process .

Cellular Effects

The effects of Diethyl Pyridine-2,4-dicarboxylate on cells are profound. It influences cell function by inhibiting prolyl hydroxylation and procollagen processing in chick-embryo calvaria, which predominantly synthesize type I collagen . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Diethyl Pyridine-2,4-dicarboxylate exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of prolyl 4-hydroxylase, thereby affecting the enzyme’s activity and leading to changes in gene expression .

Metabolic Pathways

Diethyl Pyridine-2,4-dicarboxylate is involved in metabolic pathways related to collagen synthesis. It interacts with prolyl 4-hydroxylase, an enzyme crucial in these pathways

準備方法

合成ルートと反応条件: 2,4-ピリジンジカルボン酸ジエチルは、硫酸などの強酸触媒の存在下、2,4-ピリジンジカルボン酸をエタノールとエステル化することで合成できます。 反応は通常、目的の生成物を得るために、反応物を数時間還流する必要があります 。

工業生産方法: 工業現場では、2,4-ピリジンジカルボン酸ジエチルの生産は、同様の原理に従いますが、より大規模に行われます。 このプロセスでは、効率的な混合と熱伝達を確保するために連続式反応器を使用し、これにより、製品の収率と純度が最適化されます 。

化学反応の分析

反応の種類: 2,4-ピリジンジカルボン酸ジエチルは、次のようなさまざまな化学反応を起こします。

酸化: 2,4-ピリジンジカルボン酸を生成するために酸化することができます。

還元: 還元反応により、2,4-ピリジンジカルボン酸ジエチルの誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 2,4-ピリジンジカルボン酸。

還元: さまざまな 2,4-ピリジンジカルボン酸ジエチルの誘導体。

置換: 置換されたピリジン誘導体.

4. 科学研究への応用

2,4-ピリジンジカルボン酸ジエチルは、科学研究において幅広い用途を持っています。

類似化合物との比較

- Dimethyl pyridine-2,4-dicarboxylate

- Pyridine-2,4-dicarboxylic acid

- Diethyl pyridine-2,6-dicarboxylate

Comparison: Diethyl pyridine-2,4-dicarboxylate is unique due to its specific inhibitory action on prolyl hydroxylase. While similar compounds like dimethyl pyridine-2,4-dicarboxylate and pyridine-2,4-dicarboxylic acid share structural similarities, they do not exhibit the same level of biological activity. Diethyl pyridine-2,6-dicarboxylate, on the other hand, has different substitution patterns, leading to variations in its chemical reactivity and applications .

生物活性

Diethyl pyridine-2,4-dicarboxylate (DEPD) is an organic compound with significant biological activity, particularly noted for its role in enzyme inhibition and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diethyl pyridine-2,4-dicarboxylate has the molecular formula and features a pyridine ring substituted with two carboxylate groups at the 2 and 4 positions, along with ethyl ester groups. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 223.23 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 330.9 ± 22.0 °C |

| CAS Number | 41438-38-4 |

Mechanisms of Biological Activity

1. Inhibition of Prolyl Hydroxylase

DEPD is recognized as a potent prolyl hydroxylase inhibitor. Prolyl hydroxylases are crucial enzymes in collagen biosynthesis, and their inhibition can affect collagen metabolism significantly. Research indicates that DEPD inhibits prolyl hydroxylation and procollagen processing in chick embryo calvaria, leading to decreased collagen formation . This inhibition may have implications for conditions related to collagen metabolism disorders.

2. Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Another critical biological activity of DEPD is its ability to stabilize HIF-1α, a transcription factor that regulates gene expression in response to low oxygen levels. Studies have shown that DEPD enhances the expression of genes regulated by HIF-1α, which is vital for cellular adaptation to hypoxic conditions . This stabilization can potentially be beneficial in therapeutic contexts where hypoxia is a concern.

3. Synergistic Effects with Resveratrol

DEPD has demonstrated synergistic effects when combined with resveratrol, particularly in promoting hair growth. The combination stabilizes HIF-1α and reduces oxidative stress in hair follicle cells, suggesting a potential application in dermatological therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of DEPD:

- Study on Collagen Metabolism : A study conducted by Tschank et al. highlighted DEPD's inhibitory effects on prolyl hydroxylation in chick embryo calvaria, demonstrating its potential role in collagen metabolism disorders .

- HIF-1α Stabilization : Research published in Nature Communications indicated that DEPD enhances HIF-1α activity, which could be leveraged for therapeutic strategies in ischemic diseases .

- Hair Growth Promotion : A collaborative study found that the combination of DEPD and resveratrol significantly improved hair growth in animal models by modulating oxidative stress pathways .

Comparative Analysis with Related Compounds

The biological activity of DEPD can be compared with other pyridine derivatives:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Diethyl Succinate | Dicarboxylic acid ester; used in organic synthesis | Different carbon chain length |

| 5-Fluoropyridine-2,4-dicarboxylate | Enhanced biological activity due to fluorination | Potential for selective inhibition |

| Pyridine-2,4-dicarboxylic Acid | Lacks ester groups; primarily used in pharmaceuticals | Used mainly for synthesis rather than direct biological activity |

特性

IUPAC Name |

diethyl pyridine-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUDQLHCIAOWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961682 | |

| Record name | Diethyl lutidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41438-38-4 | |

| Record name | Diethyl 2,4-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,4-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl lutidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl pyridine-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL LUTIDINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。